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Compound of Interest

Compound Name: Furo[2,3-c]pyridin-7-amine

Cat. No.: B1592579 Get Quote

The Furo[2,3-c]pyridine core is a heterocyclic motif of significant interest in the field of drug

discovery. As a fused bicyclic system, it combines the structural features of a furan and a

pyridine ring, creating a unique electronic and spatial architecture. This scaffold serves as a

versatile template for the development of novel therapeutic agents due to its ability to engage

with a wide array of biological targets.[1] The synthesis of these compounds can be efficiently

achieved through methods like the Groebke-Blackburn-Bienaymé multicomponent reaction,

which allows for the rapid generation of diverse chemical libraries for biological screening.[2][3]

This guide provides a detailed exploration of the prominent biological activities associated with

Furo[2,3-c]pyridin-7-amine derivatives, focusing on their immunomodulatory, anticancer, and

anti-inflammatory potential.

Immunomodulatory Activity: Selective Agonism of
Toll-like Receptor 8
A significant area of investigation for Furo[2,3-c]pyridine derivatives has been their role as

modulators of the innate immune system, specifically as agonists for Toll-like Receptor 8

(TLR8). TLR8 is a key pattern recognition receptor primarily expressed in myeloid cells, and its

activation triggers a signaling cascade that leads to the production of cytokines and

chemokines, orchestrating an immune response.
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Several 2,3-diamino-furo[2,3-c]pyridine analogues have been identified as potent and selective

TLR8 agonists.[2][4] These compounds activate TLR8-dependent Nuclear Factor-kappa B (NF-

κB) signaling.[4] A remarkable feature of this class of compounds is their ability to act as

powerful vaccine adjuvants. They have been shown to upregulate several chemokine ligand

genes in human peripheral blood mononuclear cells (PBMCs) without inducing a significant

release of pro-inflammatory cytokines.[2][4] This selective immune stimulation, coupled with

strong adjuvantic effects observed in animal immunization studies, makes the Furo[2,3-

c]pyridine scaffold an attractive chemotype for developing safer and more effective vaccine

adjuvants that are expected to be devoid of local or systemic reactogenicity.[2][4]

Structure-Activity Relationship (SAR) for TLR8 Agonism
The potency of Furo[2,3-c]pyridine derivatives as TLR8 agonists is highly dependent on the

substituents at various positions of the core structure. A distinct SAR has been observed,

particularly with variations at the C2 position.[2][4]

Compound ID R1 (C2-substituent)
TLR8 Activity (EC50,

µM)
Notes

1a n-Pentyl > 100 Inactive

1b n-Pentyl-Phenyl 5.2 Moderate activity

1c
n-Pentyl-3-

Fluorophenyl
2.1

Increased activity with

electron-withdrawing

group

This table is a representative summary based on SAR descriptions.[2][5]

Signaling Pathway and Experimental Workflow
The activation of TLR8 by a Furo[2,3-c]pyridine agonist initiates a downstream signaling

cascade culminating in the activation of the transcription factor NF-κB.
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Caption: TLR8 signaling pathway initiated by a Furo[2,3-c]pyridine agonist.
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Anticancer Activity via Kinase Inhibition
The furopyridine scaffold is recognized as a "privileged structure" in drug development, and its

derivatives have demonstrated significant potential as anticancer agents, primarily through the

inhibition of various protein kinases that are critical for tumor growth and survival.[6][7]

B-Raf Inhibition
The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that

regulates cell proliferation, and the B-Raf kinase is a central component. Mutations in B-Raf,

such as the V600E mutation, lead to its constitutive activation and are a major driver in many

cancers, including melanoma.[3] A series of Furo[2,3-c]pyridine-based indanone oximes have

been discovered as potent and selective inhibitors of both wild-type and V600E mutant B-Raf,

demonstrating sub-micromolar efficacy.[3] These compounds represent a promising avenue for

the development of targeted cancer therapeutics.

PI3K/AKT and CDK2 Inhibition
While direct examples for the Furo[2,3-c]pyridine isomer are emerging, related furopyrimidine

and furopyridine scaffolds have shown potent activity against other critical cancer-related

kinases.

PI3K/AKT Pathway: Novel Furo[2,3-d]pyrimidine derivatives have been developed as dual

inhibitors of PI3Kα/β and AKT, demonstrating potent antiproliferative and apoptotic activities

against various cancer cell lines, particularly breast cancer.[8][9] One lead compound

exhibited strong cytostatic action against 38 different cancer cell lines and induced cell cycle

arrest at the G0-G1 phase.[8]

CDK2 Inhibition: Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-

carboxylate, a Furo[2,3-b]pyridine derivative, was identified as a potent inhibitor of Cyclin-

Dependent Kinase 2 (CDK2) with an IC50 value of 0.93 µM.[10][11] CDK2 is a key regulator

of the cell cycle, and its inhibition is a validated strategy in cancer therapy.
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Compound

Class
Target Kinase Cell Line Activity (IC₅₀) Reference

Furo[2,3-

c]pyridine-

indanone oxime

B-Raf (V600E) MCF-7 (Breast) 9.60 ± 3.09 µM [3]

Furo[2,3-

d]pyrimidine-

thiadiazole

PI3Kβ / AKT
HS 578T

(Breast)

0.071 µM / 0.411

µM
[8]

Furo[2,3-

b]pyridine-

carboxylate

CDK2 - (Enzymatic) 0.93 µM [10][11]
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Caption: Inhibition of the MAPK pathway by a Furo[2,3-c]pyridine B-Raf inhibitor.
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Anti-inflammatory Activity: Janus Kinase (JAK)
Inhibition
The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling,

which is central to the pathogenesis of many immune-mediated inflammatory diseases, such as

rheumatoid arthritis (RA).[12] Orally available JAK inhibitors have emerged as a major

therapeutic class for these conditions.

Mechanism and Preclinical Efficacy
Derivatives of the related 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amine scaffold

have been developed as potent inhibitors of all four isoforms of the JAK kinases (JAK1, JAK2,

JAK3, TYK2).[12][13] Systematic SAR studies led to the discovery of compounds with excellent

potency.[12] One lead compound, 7j, not only demonstrated strong enzymatic inhibition but

also possessed favorable pharmacokinetic properties and displayed slightly better in vivo anti-

inflammatory efficacy than the approved drug tofacitinib in a preclinical arthritis model.[12][13]

JAK-STAT Signaling Pathway
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Caption: The JAK-STAT signaling pathway and its inhibition by furopyridine derivatives.
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Experimental Protocols
Protocol 1: TLR8-Dependent NF-κB Reporter Assay
This protocol is designed to quantify the activation of the TLR8 pathway by test compounds.

Cell Culture: Culture HEK293 cells stably co-transfected with human TLR8 and an NF-κB-

inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

Seeding: Plate the cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24

hours.

Compound Treatment: Prepare serial dilutions of Furo[2,3-c]pyridin-7-amine derivatives in

assay medium. Add the compounds to the cells and incubate for 24 hours at 37°C. Include a

known TLR8 agonist (e.g., R848) as a positive control and vehicle (e.g., DMSO) as a

negative control.

SEAP Detection: After incubation, collect the cell supernatant. Quantify SEAP activity using a

chemiluminescent substrate according to the manufacturer's instructions.

Data Analysis: Measure luminescence using a plate reader. Calculate the fold induction of

NF-κB activity relative to the vehicle control and determine the EC50 value for each

compound by fitting the data to a dose-response curve.

Protocol 2: In Vitro B-Raf Kinase Inhibition Assay
This assay measures the direct inhibitory effect of compounds on B-Raf enzymatic activity.

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant

human B-Raf (V600E) enzyme, a suitable substrate (e.g., inactive MEK1), and ATP in a

kinase buffer.

Compound Addition: Add serial dilutions of the test compounds to the reaction wells. Include

a known B-Raf inhibitor (e.g., Vemurafenib) as a positive control and a vehicle control.

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at

30°C for a defined period (e.g., 60 minutes).
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Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can

be done using various technologies, such as an antibody-based ELISA method that detects

phospho-MEK1 or luminescence-based assays that measure the amount of ATP remaining

(e.g., Kinase-Glo®).

Data Analysis: Normalize the signal to the controls. Plot the percentage of inhibition against

the compound concentration and fit the data to a dose-response curve to calculate the IC50

value.

Protocol 3: Cell Proliferation (MTT) Assay
This protocol assesses the cytotoxic or cytostatic effect of compounds on cancer cells.[8]

Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in 96-well plates at an appropriate

density and allow them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the Furo[2,3-c]pyridin-
7-amine derivatives for 72 hours.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 4 hours. Viable cells with active mitochondrial

dehydrogenases will reduce the yellow MTT to purple formazan crystals.

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol

with HCl) to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate

reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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